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Compound of Interest

Compound Name: Pent-3-enal

Cat. No.: B15050306 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for (E)-

pent-3-enal, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS). Due to the limited availability of experimentally-derived public data for this

specific compound, this guide presents predicted values based on established spectroscopic

principles and data from analogous structures. It also outlines standard experimental protocols

for obtaining such data.

Data Presentation
The following tables summarize the predicted quantitative spectroscopic data for (E)-pent-3-
enal. These values are estimations and should be used as a reference for experimental design

and data interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data for (E)-pent-3-enal
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Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H1 (Aldehyde) 9.4 - 9.5 t ~1.5

H2 (Methylene) 3.1 - 3.2 m -

H3 (Olefinic) 5.5 - 5.7 m -

H4 (Olefinic) 5.6 - 5.8 m -

H5 (Methyl) 1.7 - 1.8 d ~6.5

Table 2: Predicted ¹³C NMR Spectroscopic Data for (E)-pent-3-enal

Carbon Chemical Shift (δ, ppm)

C1 (Carbonyl) 200 - 205

C2 (Methylene) 40 - 45

C3 (Olefinic) 125 - 130

C4 (Olefinic) 130 - 135

C5 (Methyl) 15 - 20

Table 3: Predicted IR Spectroscopic Data for (E)-pent-3-enal

Functional Group Absorption Range (cm⁻¹) Intensity

C=O Stretch (Aldehyde) 1720 - 1740 Strong

C-H Stretch (Aldehyde) 2720 - 2820 and 2820 - 2920 Medium (two bands)

C=C Stretch (Alkene) 1660 - 1680 Medium

=C-H Stretch (Alkene) 3000 - 3100 Medium

C-H Stretch (Alkyl) 2850 - 3000 Medium to Strong

C-H Bend (Alkene, trans) 960 - 980 Strong
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Table 4: Predicted Mass Spectrometry Data for (E)-pent-3-enal

m/z Proposed Fragment Relative Abundance

84 [M]⁺ (Molecular Ion) Moderate

83 [M-H]⁺ Moderate to High

55 [M-CHO]⁺ High

41 [C₃H₅]⁺ High

39 [C₃H₃]⁺ Moderate

29 [CHO]⁺ Moderate

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These are

generalized protocols and may require optimization based on the specific instrumentation and

sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of (E)-pent-3-enal.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of purified (E)-pent-3-enal in about

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard,

such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds.
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Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and an

acquisition time of 1-2 seconds.

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural

abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phasing, and baseline correction. Calibrate the spectra using the TMS signal.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in (E)-pent-3-enal.

Methodology:

Sample Preparation (Neat Liquid):

Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

Gently press the plates together to form a thin film.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty salt plates.

Place the sample in the spectrometer's sample compartment.

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
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Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of (E)-pent-3-enal.

Methodology:

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or

hexane).

Inject the solution into a gas chromatograph equipped with a suitable capillary column

(e.g., a non-polar or medium-polarity column).

The GC will separate the components of the sample before they enter the mass

spectrometer.

Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

Data Acquisition:

Set the ionization energy to a standard value of 70 eV.

Acquire mass spectra over a mass-to-charge (m/z) range of approximately 20-200 amu.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the molecule.

Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like (E)-pent-3-enal.
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Caption: General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Data of (E)-pent-3-enal: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15050306#e-pent-3-enal-spectroscopic-data-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b15050306?utm_src=pdf-body-img
https://www.benchchem.com/product/b15050306#e-pent-3-enal-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b15050306#e-pent-3-enal-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b15050306#e-pent-3-enal-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b15050306#e-pent-3-enal-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15050306?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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